An In-depth Technical Guide to 4-(4-Chlorophenyl)morpholine (CAS: 70291-67-7)
An In-depth Technical Guide to 4-(4-Chlorophenyl)morpholine (CAS: 70291-67-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chlorophenyl)morpholine is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which combines a substituted aromatic ring with a morpholine moiety, makes it a valuable building block for the synthesis of more complex molecules with diverse pharmacological activities. The morpholine ring, in particular, is a privileged scaffold in drug design, often incorporated to enhance the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and ability to cross the blood-brain barrier.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of 4-(4-Chlorophenyl)morpholine, offering a technical resource for researchers and developers in the pharmaceutical and chemical industries.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. 4-(4-Chlorophenyl)morpholine is a solid at room temperature with a molecular weight of 197.66 g/mol .[2] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 70291-67-7 | [2] |
| Molecular Formula | C₁₀H₁₂ClNO | [2] |
| Molecular Weight | 197.66 g/mol | [2] |
| IUPAC Name | 4-(4-chlorophenyl)morpholine | [2] |
| Appearance | White to Light yellow powder to crystal | |
| Melting Point | 71.0 to 75.0 °C | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in aqueous media. Soluble in organic solvents like DMF. |
Synthesis of 4-(4-Chlorophenyl)morpholine
The synthesis of aryl amines, such as 4-(4-Chlorophenyl)morpholine, is a cornerstone of modern organic chemistry. One of the most robust and widely used methods for this transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. The following protocol is a representative example of how 4-(4-Chlorophenyl)morpholine can be synthesized using this methodology.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 4-(4-Chlorophenyl)morpholine from 1-chloro-4-iodobenzene and morpholine via a palladium-catalyzed amination reaction.
Materials:
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1-chloro-4-iodobenzene
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Morpholine
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Palladium(II) acetate (Pd(OAc)₂)
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2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
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Sodium tert-butoxide (NaOtBu)
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Toluene (anhydrous)
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Water (deionized)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
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Solvent Addition: Add anhydrous toluene to the flask.
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Reagent Addition: Stir the mixture at room temperature for 5-10 minutes. Then, add 1-chloro-4-iodobenzene (1.0 equivalent) and morpholine (1.5 equivalents) to the reaction mixture.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Washing: Combine the organic layers and wash with deionized water, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 4-(4-Chlorophenyl)morpholine as a solid.
Causality Behind Experimental Choices:
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Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.
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Ligand (XPhos): The bulky and electron-rich XPhos ligand facilitates the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product, which are key steps in the catalytic cycle.
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Base (Sodium tert-butoxide): The strong, non-nucleophilic base is required to deprotonate the morpholine, making it a more potent nucleophile for the coupling reaction.
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Solvent (Toluene): Anhydrous toluene is used as it is a non-polar aprotic solvent that can dissolve the reactants and withstand the high temperatures required for the reaction.
Caption: Workflow for the synthesis of 4-(4-Chlorophenyl)morpholine.
Analytical Characterization
The structural confirmation and purity assessment of 4-(4-Chlorophenyl)morpholine are typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 4-(4-Chlorophenyl)morpholine is expected to show distinct signals for the aromatic and morpholine protons. The aromatic protons on the chlorophenyl ring will appear as two doublets in the downfield region (typically δ 7.0-7.5 ppm). The protons on the morpholine ring will appear as two triplets in the upfield region, corresponding to the methylene groups adjacent to the nitrogen (δ ~3.1-3.4 ppm) and the oxygen (δ ~3.8-4.0 ppm).
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic and aliphatic carbons. The aromatic carbons will appear in the range of δ 115-150 ppm, with the carbon attached to the chlorine atom being deshielded. The carbons of the morpholine ring will appear in the aliphatic region, with the carbons adjacent to the oxygen being more deshielded (δ ~66-68 ppm) than those adjacent to the nitrogen (δ ~48-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 4-(4-Chlorophenyl)morpholine will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
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C-H stretching (aromatic): ~3050-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-2950 cm⁻¹
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C=C stretching (aromatic): ~1500-1600 cm⁻¹
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C-N stretching: ~1200-1350 cm⁻¹
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C-O-C stretching: ~1100-1150 cm⁻¹
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C-Cl stretching: ~700-800 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-(4-Chlorophenyl)morpholine, the molecular ion peak (M⁺) would be observed at m/z 197. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak at m/z 199. Common fragmentation patterns would involve the cleavage of the morpholine ring.
Applications in Drug Discovery and Development
The aryl-morpholine scaffold is a key pharmacophore in a number of clinically used drugs and investigational compounds, particularly those targeting the central nervous system (CNS).[1] The morpholine ring is often introduced to modulate a molecule's physicochemical properties to improve its drug-like characteristics.
Enhancement of Pharmacokinetic Properties:
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Blood-Brain Barrier (BBB) Permeability: The morpholine moiety can improve a compound's ability to cross the BBB, which is a critical attribute for drugs targeting CNS disorders.[1]
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Aqueous Solubility: The nitrogen and oxygen atoms in the morpholine ring can act as hydrogen bond acceptors, which can enhance the aqueous solubility of the parent molecule.
Role as a Synthetic Intermediate:
4-(4-Chlorophenyl)morpholine serves as a versatile starting material for the synthesis of a wide range of more complex molecules. The chlorine atom on the phenyl ring can be further functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
While specific biological targets for 4-(4-Chlorophenyl)morpholine itself are not extensively documented in publicly available literature, its structural motif is found in compounds investigated for a variety of therapeutic areas, including:
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Oncology: As a building block for kinase inhibitors.
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Neurodegenerative Diseases: In the development of compounds targeting enzymes such as β-secretase (BACE1).[1]
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Psychiatric Disorders: As a component of ligands for serotonin and dopamine receptors.
